molecular formula C7H4N2O2 B066715 1H-Pyrrolo[3,2-c]pyridine-2,3-dione CAS No. 169037-38-1

1H-Pyrrolo[3,2-c]pyridine-2,3-dione

Cat. No.: B066715
CAS No.: 169037-38-1
M. Wt: 148.12 g/mol
InChI Key: WXBCGJJPRSHDFX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with two carbonyl groups at the 2 and 3 positions. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Future Directions

The future directions of research on 1H-Pyrrolo[3,2-c]pyridine-2,3-dione could involve further exploration of its potential therapeutic applications, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyridine-2,3-dicarboxylic anhydride with an amine, followed by cyclization to form the desired compound. The reaction conditions often include heating the mixture in a suitable solvent such as toluene or xylene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the pyridine ring .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridine-2,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical properties and biological activities .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-3-8-2-1-5(4)9-7(6)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBCGJJPRSHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443630
Record name 1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169037-38-1
Record name 1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-allyl-5-azaisatin (5.3 mmol), (Ph3P)3RhCl (0.5 mmol) in aqueous toluene is stirred under a nitrogen atmosphere at room temperature overnight. The organic layer is dried (MgSO4) and the solvent is evaporated. The residue is stirred in 1N HCl/MeOH for 15 min after which time the methanol is evaporated and the pH of the water is adjusted to 7. A precipitate is formed and purified by silica gel chromatography (1% MeOH:CHCl3) to obtain the title compound.
Name
N-allyl-5-azaisatin
Quantity
5.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(Ph3P)3RhCl
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 2
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 3
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 4
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 5
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 6
1H-Pyrrolo[3,2-c]pyridine-2,3-dione

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